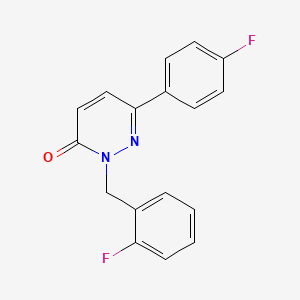
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ABCB1 Inhibitors Design and Biological Properties
Research on compounds with a 2-[(3-methoxyphenylethyl)phenoxy]-moiety, linked to different basic nuclei such as N-4-arylpiperazine and tetrahydroisoquinoline derivatives, has shown promise in inhibiting ABCB1 activity. This activity is crucial in overcoming drug resistance in cancer therapy, indicating potential research applications of similar compounds in medicinal chemistry and oncology (Colabufo et al., 2008).
Bioactivation and Metabolite Formation
Studies have shown that kinase inhibitors containing terminal phenyl acetylene moieties undergo bioactivation, leading to the formation of benzaldehyde and other oxidative products. This suggests that similar compounds could be studied for their metabolic pathways, providing insights into drug metabolism and potential detoxification mechanisms (Subramanian et al., 2011).
Synthesis and Characterization of Quinolines
Research on the synthesis and characterization of new quinolines as potential antimicrobial agents highlights the importance of such compounds in developing new therapeutic agents. These compounds exhibit promising antibacterial and antifungal activities, suggesting that similar molecules could be synthesized and evaluated for their antimicrobial properties (Desai et al., 2007).
Chemosensors for Metal Ions Detection
Designing and synthesizing novel chemosensors for the selective identification of toxic metal ions, such as Pd2+, indicate another research application for similar compounds. These chemosensors show fluorescence turn-off performances, which could be utilized in environmental monitoring and analytical chemistry to detect and quantify metal ions (Shally et al., 2020).
Antimicrobial and Antioxidant Studies
Lignan conjugates synthesized through cyclopropanation have shown significant antimicrobial and antioxidant activities. These findings point to potential applications in designing and synthesizing similar compounds for use as antimicrobial and antioxidant agents, contributing to pharmaceutical and food industries (Raghavendra et al., 2016).
特性
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-30-19(16-8-11-31-14-16)13-24-21(27)22(28)25-17-6-7-18-15(12-17)4-2-9-26(18)23(29)20-5-3-10-32-20/h3,5-8,10-12,14,19H,2,4,9,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFYLTZECDLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

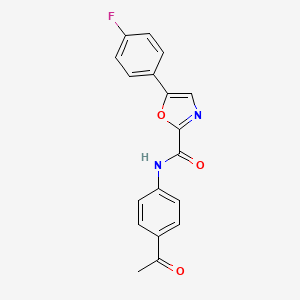
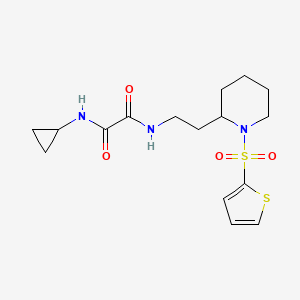
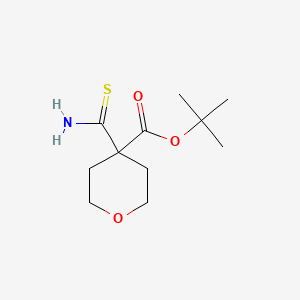


![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile](/img/structure/B2468181.png)
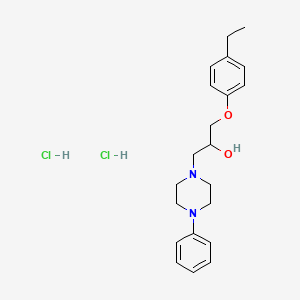
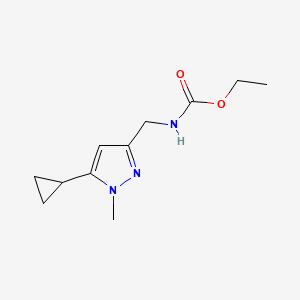
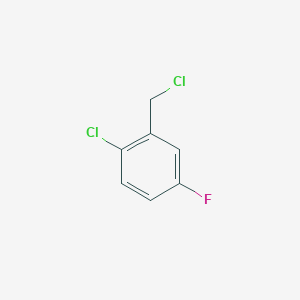
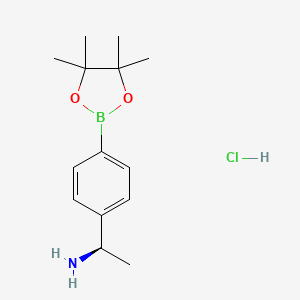
![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)
